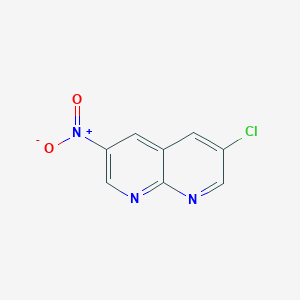

3-Chloro-6-nitro-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-nitro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-6-1-5-2-7(12(13)14)4-11-8(5)10-3-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGPOKMODIDWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=NC=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051372-61-2 | |

| Record name | 3-chloro-6-nitro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 3 Chloro 6 Nitro 1,8 Naphthyridine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3-Chloro-6-nitro-1,8-naphthyridine reveals that the primary disconnection points are the carbon-halogen and carbon-nitrogen bonds of the chloro and nitro groups, respectively. This suggests a synthetic strategy where the 1,8-naphthyridine (B1210474) core is first assembled, followed by sequential or concurrent functionalization. The key precursor is therefore the 1,8-naphthyridine scaffold itself. Further disconnection of the 1,8-naphthyridine ring system points towards precursors amenable to classical cyclization reactions. For instance, a Friedländer-type synthesis would suggest 2-aminonicotinaldehyde and a suitable carbonyl compound as key precursors. Alternatively, a Gould-Jacobs approach would utilize a substituted 2-aminopyridine (B139424) and a malonic ester derivative. The choice of precursors is intrinsically linked to the chosen cyclization strategy.

Classical and Modern Cyclization Approaches to the 1,8-Naphthyridine Core

The formation of the 1,8-naphthyridine ring is a critical step in the synthesis of the target molecule. Several classical and modern methods have been developed for this purpose, each with its own advantages and limitations. The synthesis of the 1,8-naphthyridine scaffold generally starts from 2-aminopyridine. ekb.eg

The Friedländer synthesis is a widely employed and effective method for constructing the 1,8-naphthyridine core. ekb.eg This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. ekb.egnih.gov In the context of this compound synthesis, a substituted 2-aminonicotinaldehyde would react with a suitable carbonyl compound. ekb.egnih.gov The reaction can be catalyzed by either acids or bases. ekb.eg

The mechanism of the Friedländer reaction typically proceeds through an initial aldol-type condensation between the enolate of the carbonyl compound and the aldehyde group of the 2-aminonicotinaldehyde. This is followed by cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring. While effective, the classical Friedländer reaction can sometimes require harsh conditions and may suffer from a lack of regioselectivity when unsymmetrical ketones are used. ekb.eg Modern variations of the Friedländer reaction have focused on the use of milder and more environmentally friendly conditions, such as using water as a solvent or employing ionic liquids as catalysts. nih.govnih.gov

Table 1: Examples of Friedländer Reaction Conditions for 1,8-Naphthyridine Synthesis

| Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Aminonicotinaldehyde, Acetone | Choline (B1196258) hydroxide (B78521)/H₂O | 50 | 99 | nih.gov |

| 2-Aminonicotinaldehyde, 1-Methylpiperidin-4-one | Choline hydroxide/H₂O | 50 | 92 | nih.gov |

| 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | [Bmmim][Im] (ionic liquid) | 80 | High | nih.gov |

The Gould-Jacobs reaction provides an alternative and versatile route to functionalized 1,8-naphthyridines. ekb.eg This method involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization step. ekb.egd-nb.info The initial condensation forms an intermediate, diethyl-N-(2-pyridyl)aminomethylenemalonate, which upon heating, typically in a high-boiling solvent like diphenyl ether, undergoes cyclization to yield a 4-hydroxy-1,8-naphthyridine-3-carboxylate derivative. ekb.eg This ester can then be hydrolyzed and decarboxylated to afford the desired naphthyridine.

A significant aspect of the Gould-Jacobs reaction is its regioselectivity, which is influenced by both steric and electronic factors of the substituents on the aminopyridine ring. mdpi.com The cyclization generally occurs at the more nucleophilic position. d-nb.info

The Skraup synthesis is a classic method for preparing quinolines, which can be adapted for the synthesis of naphthyridines. ekb.egthieme-connect.de The reaction involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. thieme-connect.dersc.org The in-situ dehydration of glycerol forms acrolein, which then undergoes a Michael addition with the aminopyridine. thieme-connect.de Subsequent ring closure, dehydration, and oxidation lead to the formation of the 1,8-naphthyridine ring. thieme-connect.de While historically significant, the Skraup synthesis often requires harsh reaction conditions and can result in low yields due to the lower electron density of the pyridine (B92270) ring compared to the benzene (B151609) ring of aniline. ekb.eg

Positional Functionalization Strategies for Chloro and Nitro Group Introduction

Once the 1,8-naphthyridine core is synthesized, the next critical step is the introduction of the chloro and nitro groups at the C-3 and C-6 positions, respectively. The regioselectivity of these functionalization reactions is paramount.

The introduction of a chlorine atom at the C-3 position of the 1,8-naphthyridine ring can be achieved through various halogenation methods. Direct chlorination of the naphthyridine ring can be challenging and may lead to a mixture of products. A common strategy involves the use of a Vilsmeier-Haack type reaction on an N-(pyridin-2-yl)acetamide precursor, which can lead to the formation of a 2-chloro-3-formyl-1,8-naphthyridine. ekb.egekb.eg The formyl group can then be further manipulated or removed. Another approach is the diazotization of a 3-amino-1,8-naphthyridine derivative followed by a Sandmeyer-type reaction with a chloride source. researchgate.net The reactivity of the 1,8-naphthyridine ring towards electrophilic substitution, such as bromination, has been studied, and these studies can provide insights into potential chlorination strategies. acs.org The nitration of the 1,8-naphthyridine ring is a key step in the synthesis of this compound. Electrophilic nitration of the 1,8-naphthyridine nucleus is influenced by the electron-withdrawing nature of the nitrogen atoms. smolecule.com Theoretical and experimental data suggest that the C-3 and C-6 positions are susceptible to electrophilic attack. smolecule.com The specific conditions for nitration, such as the choice of nitrating agent (e.g., nitric acid/sulfuric acid), temperature, and solvent, will determine the regioselectivity and yield of the reaction. smolecule.com It has been noted that the presence of other substituents on the ring can influence the position of nitration. researchgate.netresearchgate.net

Nitration Procedures and Regioselectivity Considerations

The introduction of a nitro group onto the 1,8-naphthyridine scaffold is a critical step in the synthesis of this compound. This transformation is governed by the principles of electrophilic aromatic substitution, where the regioselectivity is heavily influenced by the electronic properties of the bicyclic system.

The nitration of naphthyridine derivatives typically employs classical electrophilic aromatic nitration mechanisms, which involve the generation of the nitronium ion (NO₂⁺) as the active electrophile. smolecule.com The distribution of electron density within the 1,8-naphthyridine ring system, dictated by the positions of the two nitrogen atoms, directs the incoming electrophile to specific positions. smolecule.com Theoretical calculations and experimental findings suggest that the C-3 position exhibits heightened reactivity towards electrophilic attack, making it a favorable site for nitration. smolecule.com

However, the regioselectivity of nitration can be complex due to the presence of multiple potential sites for substitution. smolecule.com The precise outcome is dependent on the reaction conditions, including the specific nitrating agent used and the temperature. For instance, in the analogous 1,7-naphthyridine (B1217170) system, nitration of 1,7-naphthyridin-8(7H)-one with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 95°C yields the 5-nitro derivative, whereas 1,7-naphthyridin-4(1H)-one produces the 3-nitro isomer under similar conditions. Steric hindrance from existing substituents can also be synthetically exploited to guide the nitration to less hindered positions. smolecule.com In some cases, unusual nitration patterns have been observed during the diazotization of substituted 7-amino-1,8-naphthyridine derivatives, where the outcome depends on the nature and position of substituents, the quantity of sodium nitrite, and the reaction temperature. researchgate.netresearchgate.net

Catalytic and Green Chemistry Aspects in this compound Synthesis

Modern synthetic strategies increasingly prioritize green chemistry principles, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. The synthesis of 1,8-naphthyridine derivatives, including this compound, has benefited significantly from these approaches, particularly through the use of advanced catalytic systems and alternative energy sources.

Transition Metal-Mediated Transformations

Transition metal catalysis, particularly using palladium-based catalysts, has become a cornerstone for the construction of complex heterocyclic frameworks like naphthyridines. While direct literature on the use of these methods for this compound is specific, the synthesis of related structures heavily relies on these transformations. For example, palladium catalysts such as Pd(PPh₃)₄ have been essential for synthesizing derivatives like 2-phenylbenzo[b] kau.edu.saconnectjournals.comnaphthyridin-4(1H)-ones, with reaction conditions optimized for catalyst concentration, base, solvent, and temperature to achieve good yields. uni-rostock.de

Similarly, catalysts like PdCl₂(PPh₃)₂ are employed in three-component domino reactions to create highly functionalized quinolines, which are structurally related to naphthyridines. chim.it These reactions often involve cross-coupling mechanisms, such as the Suzuki coupling, to form new carbon-carbon bonds, demonstrating the versatility of transition metals in building the core structure or introducing substituents. chim.it

Microwave Irradiation and Ultrasonic-Assisted Syntheses

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of 1,8-naphthyridine derivatives by dramatically reducing reaction times and often improving yields.

Microwave-assisted organic synthesis (MAOS) has been shown to be exceptionally efficient. For instance, the cyclocondensation of 3-aryl-2-chloro-1,8-naphthyridines with 2-amino-5-nitrobenzoic acid to form complex nitro-naphthyridine systems occurs in 2.0-3.5 minutes under microwave irradiation, yielding products in the 90-96% range. connectjournals.com This contrasts sharply with conventional heating methods, which can take several hours to achieve lower yields. researchgate.net The process is often conducted in solvent-free conditions, further enhancing its green credentials. connectjournals.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 6-aryl-10-nitro-12H- kau.edu.saconnectjournals.com naphthyridino [2,1-b] quinazolin-12-ones

| Product | Aryl Group | Microwave Method Time (min) | Microwave Method Yield (%) | Conventional Method Time (hr) | Conventional Method Yield (%) |

|---|---|---|---|---|---|

| 3a | C₆H₅ | 2.0 | 92 | 5 | 80 |

| 3b | 4-CH₃-C₆H₄ | 2.5 | 94 | 6 | 82 |

| 3c | 4-OCH₃-C₆H₄ | 2.5 | 95 | 6 | 84 |

| 3d | 4-Cl-C₆H₄ | 3.0 | 96 | 7 | 85 |

| 3e | 4-Br-C₆H₄ | 3.5 | 90 | 8 | 78 |

| 3f | 3-NO₂-C₆H₄ | 3.0 | 93 | 7 | 81 |

| 3g | 4-NO₂-C₆H₄ | 3.5 | 91 | 8 | 79 |

Data sourced from Mogilaiah, K. et al. connectjournals.com

Ultrasonic irradiation is another effective green technique. The chemical effects of ultrasound arise from acoustic cavitation, which generates localized microreactors with high temperatures and pressures, accelerating reaction rates. chesci.com Studies on the synthesis of various 1,8-naphthyridine derivatives show that ultrasound assistance can reduce reaction times from hours to minutes and increase yields from a 69-83% range to 88-96% compared to traditional methods. kau.edu.sa This method is valued for improving reactions that would otherwise require expensive reagents and prolonged heating. chesci.com

Solvent-Free and Aqueous Reaction Environments

Moving away from volatile organic solvents is a key goal of green chemistry. The synthesis of 1,8-naphthyridines has been successfully adapted to solvent-free and aqueous conditions.

Solvent-free, or solid-state, reactions offer significant environmental benefits. The synthesis of 1,8-naphthyridine oxadiazole derivatives has been achieved by grinding reagents together, a method that leads to excellent yields in short reaction times. researchgate.net Microwave assistance can be combined with solvent-free conditions, as seen in the synthesis of quinazolinones fused to a 1,8-naphthyridine core, where a few drops of a high-dielectric solvent like DMF can catalyze the reaction to completion within minutes. connectjournals.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The Friedländer reaction, a classic method for synthesizing quinolines and naphthyridines, has been successfully performed in water. nih.govrsc.org Researchers have demonstrated the gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible choline hydroxide ionic liquid as a catalyst, achieving excellent yields. acs.org This aqueous approach often simplifies workup procedures and allows for catalyst recycling. nih.gov

Optimization of Reaction Conditions and Scalability Considerations

Optimizing reaction parameters is crucial for developing efficient, cost-effective, and scalable synthetic routes. For the synthesis of 1,8-naphthyridine derivatives, key variables include the choice of catalyst, base, solvent, temperature, and reaction time.

The optimization of the Friedländer reaction in an aqueous medium, for example, involved screening various catalysts and bases, which demonstrated that a choline hydroxide catalyst in water at 50°C provided superior yields compared to common bases like NaOH, KOH, and Et₃N. acs.orgresearchgate.net Similarly, in transition metal-catalyzed reactions, the optimization of the base (e.g., K₂CO₃), solvent (e.g., DMF), and catalyst loading (e.g., 10 mol% Pd(PPh₃)₄) was found to be essential for maximizing the yield of the desired naphthyridine product. uni-rostock.de

The scalability of a synthetic method is a critical test of its practical utility. Green chemistry approaches have shown great promise in this regard. The aqueous-phase synthesis of 1,8-naphthyridines has been successfully scaled up to the gram level, demonstrating the robustness and applicability of the method. acs.org Furthermore, a practical and scalable approach for constructing related 1,6-naphthyridin-4-one derivatives has been proven on a 100-gram scale, underscoring the potential for these optimized, often greener, methods to be implemented in larger-scale production scenarios. mdpi.com

Advanced Chemical Reactivity and Transformation Studies of 3 Chloro 6 Nitro 1,8 Naphthyridine

Nucleophilic Aromatic Substitution Reactions on Chloro and Nitro Sites

The presence of the electron-withdrawing nitro group and the chloro substituent makes the 1,8-naphthyridine (B1210474) ring susceptible to nucleophilic aromatic substitution (SNA r) reactions. The chlorine atom at the 3-position and the nitro group at the 6-position are the primary sites for such reactions.

Reactivity with Oxygen-Based Nucleophiles

The chloro group at position 3 can be displaced by oxygen-based nucleophiles. For instance, hydrolysis can introduce a hydroxyl group, and alcoholysis can yield alkoxy derivatives. These reactions are often carried out under basic conditions to facilitate the nucleophilic attack.

Reactivity with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, such as amines and hydrazines, readily react with 3-chloro-6-nitro-1,8-naphthyridine. The reaction of 2-chloro-1,8-naphthyridine-3-carbaldehydes with hydrazine (B178648) hydrate (B1144303) demonstrates the susceptibility of the chloro position to substitution by nitrogen nucleophiles. Similarly, studies on related 2-chloro-3-nitro-1,6-naphthyridin-4-amine (B11882842) show that the chloro group can be replaced by amines. smolecule.com In the case of 2-chloro-3,6-dinitro-1,8-naphthyridine, reaction with liquid methylamine (B109427) results in the substitution of the chloro group with a methylamino group. cdnsciencepub.comresearchgate.net This highlights the general reactivity of chloro-nitronaphthyridines towards amination. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is also a powerful method for forming carbon-nitrogen bonds and has been successfully applied to chloro-1,5-naphthyridines. mdpi.com

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles

| Reactant | Nucleophile | Product | Reference |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) | Hydrazine hydrate | 2-Hydrazinyl-1,8-naphthyridine-3-carbaldehyde | |

| 2-Chloro-3,6-dinitro-1,8-naphthyridine | Liquid methylamine | 2-(Methylamino)-3,6-dinitro-1,8-naphthyridine | cdnsciencepub.comresearchgate.net |

| 2-Chloro-1,5-naphthyridines | Various amines | 2-Amino-1,5-naphthyridine derivatives | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Reactivity with Carbon-Based Nucleophiles (e.g., Grignard reagents, cross-coupling partners)

The chloro-substituent at position 3 can be replaced by carbon-based nucleophiles through various cross-coupling reactions. While specific studies on this compound with Grignard reagents are not extensively documented, the reactivity of similar chloro-naphthyridine systems suggests this is a feasible transformation. For instance, Grignard reagents have been used in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. ekb.egmdpi.com

Palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings are also applicable. The Suzuki coupling, which pairs organoboron compounds with organic halides, and the Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides, are powerful tools for creating carbon-carbon bonds. beilstein-journals.orglibretexts.org These reactions have been successfully applied to other functionalized naphthyridine systems, indicating their potential for the derivatization of this compound. ekb.egchim.it

Reduction Reactions of the Nitro Moiety and Subsequent Transformations

The nitro group at the 6-position is readily reduced to an amino group, which can then undergo a variety of subsequent transformations. smolecule.com Common reducing agents for this conversion include tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting 6-amino-3-chloro-1,8-naphthyridine is a key intermediate for further functionalization.

The newly formed amino group can be diazotized and converted to other functional groups, or it can participate in condensation reactions to form fused heterocyclic systems. For example, the amino group can react with diketones in a Friedlander-type condensation to construct new rings. nih.gov

Electrophilic Aromatic Substitution Potentials of the Naphthyridine Core

The electron-deficient nature of the 1,8-naphthyridine ring, further deactivated by the chloro and nitro substituents, makes electrophilic aromatic substitution challenging. Nitration of 1,7-naphthyridine-4(1H)-one, for instance, leads to the 3-nitro derivative, demonstrating that nitration is possible on the naphthyridine core. researchgate.net However, the positions susceptible to electrophilic attack on this compound would be highly influenced by the directing effects of the existing substituents. Generally, harsh reaction conditions are required for such transformations.

Derivatization and Functional Group Interconversions

The chloro and nitro groups of this compound are versatile handles for a wide range of derivatizations and functional group interconversions. uni.lunih.gov The chloro group can be converted to an azido (B1232118) group by treatment with sodium azide. vanderbilt.edu This azido derivative can then undergo further reactions, such as reduction to an amine or participation in cycloaddition reactions. scilit.com

The formyl group, which can be introduced at adjacent positions, can be transformed into various other functionalities. For example, 2-chloro-1,8-naphthyridine-3-carbaldehyde has been converted into a variety of derivatives, including Schiff bases and tetrazoles. eurjchem.com These transformations highlight the potential for extensive derivatization of the this compound scaffold.

Mechanistic Investigations of Key Transformations and Reaction Pathways

The chemical reactivity of this compound is governed by the electronic interplay of the electron-deficient 1,8-naphthyridine core, a strategically positioned chloro leaving group, and a powerful electron-withdrawing nitro group. Mechanistic studies, including those on analogous nitroaromatic and naphthyridine systems, have elucidated the pathways for its principal transformations: nucleophilic aromatic substitution (SNAr) at the C-3 position and reduction of the C-6 nitro group.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The presence of the nitro group and the heterocyclic nitrogen atoms renders the 1,8-naphthyridine ring highly electrophilic, making it susceptible to nucleophilic attack. The substitution of the chlorine atom at the C-3 position is a key transformation and is proposed to proceed predominantly through the classical SNAr addition-elimination mechanism. masterorganicchemistry.com

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C-3 carbon, which bears the chloro substituent. This is the rate-determining step and leads to the formation of a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the negative charge of the Meisenheimer complex is effectively delocalized and stabilized by the strong resonance and inductive effects of the para-oriented nitro group at C-6, as well as by the electron-withdrawing nature of the ring nitrogens. masterorganicchemistry.com

The subsequent step involves the rapid expulsion of the chloride leaving group, which collapses the intermediate and restores the aromaticity of the naphthyridine ring, yielding the 3-substituted-6-nitro-1,8-naphthyridine product.

| Step | Description | Intermediate/Transition State |

| 1. Addition | Attack of the nucleophile on the C-3 carbon of the naphthyridine ring. This is the slow, rate-determining step. | Meisenheimer Complex (Anionic σ-adduct) |

| 2. Elimination | Expulsion of the chloride ion to restore the aromatic system. This step is typically fast. | Transition state leading to product |

An alternative pathway, the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), can occur under specific conditions, particularly with strong nucleophiles like potassium amide in liquid ammonia. Studies on related 3-bromo- (B131339) and 3-chloro-1,8-naphthyridines have shown that reaction with KNH₂ can lead to the formation of a 3,4-didehydro-1,8-naphthyridine (aryne) intermediate. researchgate.net This pathway involves the initial formation of a σ-adduct, followed by elimination to form the highly reactive aryne, which is then attacked by the amide ion. researchgate.net

Reduction of the 6-Nitro Group

The transformation of the 6-nitro group into a 6-amino group is another fundamental reaction of this scaffold, providing a gateway to a wide range of further functionalized derivatives. This reduction is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

The most common method involves catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. orientjchem.org The mechanism is understood to involve the adsorption of the nitro compound onto the catalyst surface. orientjchem.org The reduction proceeds in a stepwise manner, though intermediates are rarely isolated. The nitro group (NO₂) is sequentially reduced to a nitroso (NO) and then to a hydroxylamino (NHOH) species before the final reduction to the amino group (NH₂).

A variety of other chemical reducing systems are also effective for converting aromatic nitro compounds to amines, with the choice of reagent often dictated by functional group tolerance. organic-chemistry.org

| Reducing System | Typical Conditions | Reference |

| HSiCl₃ / Tertiary Amine | Mild, metal-free conditions | organic-chemistry.org |

| KBH₄ / I₂ | In situ generation of BI₃ as the active reductant | organic-chemistry.org |

| Formic Acid / Iron Catalyst | Base-free transfer hydrogenation | organic-chemistry.org |

| Tetrahydroxydiboron | Metal-free, in water | organic-chemistry.org |

These mechanistic pathways highlight the versatile reactivity of this compound, allowing for selective modifications at either the C-3 or C-6 position to generate diverse molecular architectures.

Comprehensive Spectroscopic and Structural Elucidation of 3 Chloro 6 Nitro 1,8 Naphthyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Assignment of Proton and Carbon Resonances

While specific experimental 1H and 13C NMR data for 3-chloro-6-nitro-1,8-naphthyridine are not widely available in the public domain, the expected chemical shifts can be inferred from the analysis of related substituted 1,8-naphthyridine (B1210474) derivatives. For instance, in derivatives of 2-chloro-3-formyl-1,8-naphthyridine, the naphthyridine ring protons typically appear in the aromatic region of the 1H NMR spectrum, with characteristic chemical shifts and coupling constants that are influenced by the nature and position of substituents. ekb.eg The protons on the pyridine (B92270) ring fused with the chloro-substituted ring and the protons on the pyridine ring bearing the nitro group will exhibit distinct signals.

Similarly, the 13C NMR spectrum would show distinct resonances for each of the eight carbon atoms of the naphthyridine core. The carbon atom attached to the chlorine (C-3) would be influenced by the halogen's electronegativity, while the carbons in the nitro-substituted ring (especially C-6) would experience significant deshielding due to the strong electron-withdrawing nature of the nitro group. The chemical shifts of other carbons would be determined by their position relative to the nitrogen atoms and the substituents. For example, studies on various 1,8-naphthyridine derivatives have provided a basis for predicting these shifts. mdpi.comsapub.org

Table 1: Predicted Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 9.0 | C-2: 150 - 155 |

| H-4 | 7.5 - 8.0 | C-3: 135 - 140 |

| H-5 | 8.0 - 8.5 | C-4: 120 - 125 |

| H-7 | 9.0 - 9.5 | C-4a: 145 - 150 |

| C-5: 125 - 130 | ||

| C-6: 140 - 145 | ||

| C-7: 155 - 160 | ||

| C-8a: 150 - 155 | ||

| Note: These are predicted values based on data from related structures and are for illustrative purposes only. Actual experimental values may vary. |

2D NMR Techniques for Structural Connectivity and Stereochemistry

COSY spectra would reveal the scalar coupling between adjacent protons, helping to establish the proton-proton connectivity within each of the pyridine rings of the 1,8-naphthyridine core.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This technique is particularly valuable for identifying quaternary carbons (those without attached protons) and for confirming the placement of substituents like the chloro and nitro groups by observing long-range correlations from the protons on the ring to the carbons bearing these substituents. The structure of related benzo[b]chromeno[4,3,2-de] Current time information in Bangalore, IN.rsc.orgnaphthyridines has been confirmed using 2D-NMR spectroscopy. researchgate.net

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₈H₄ClN₃O₂), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺. HRMS data has been reported for many derivatives of 1,8-naphthyridine, confirming their elemental composition. mdpi.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₈H₄³⁵ClN₃O₂ | 208.9992 |

| [M+H]⁺ | C₈H₅³⁵ClN₃O₂ | 210.0065 |

| [M+2]⁺ | C₈H₄³⁷ClN₃O₂ | 210.9963 |

| [M+H+2]⁺ | C₈H₅³⁷ClN₃O₂ | 212.0035 |

| Note: These are predicted values. Actual experimental values may vary slightly. |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the parent molecule.

For this compound, the fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the chlorine atom. Common fragmentation patterns for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules. The stability of the 1,8-naphthyridine ring would likely lead to fragment ions that retain this core structure. The fragmentation of related 1,8-naphthyridine derivatives often involves cleavages at the substituent groups, leaving the heterocyclic core intact. sapub.orgsemanticscholar.org

X-ray Crystallography for Solid-State Structure Determination.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles.

Detailed X-ray diffraction analysis of 1,8-naphthyridine derivatives allows for the precise measurement of their geometric parameters. For instance, in the crystal structure of a dinuclear Ruthenium(II) Schiff base complex, the bond lengths and angles involving the 1,8-naphthyridine moiety have been meticulously determined. acs.org Similarly, the molecular structure of another Ru(III) complex showcases specific bond distances and angles, providing a clear picture of the coordination environment. acs.org

The planarity of the naphthyridine ring system can be influenced by substituents and intermolecular forces. In some structures, the fused heterocyclic rings exhibit strain, with certain atoms twisted out of the mean plane. uni-rostock.de For example, in one reported crystal structure, the two six-membered rings of a naphthyridine derivative were found to be inclined at a slight angle to each other, which was attributed to steric interactions with a bulky ligand. cdnsciencepub.com

Below is a table summarizing selected bond lengths and angles for a representative 1,8-naphthyridine derivative complex.

| Parameter | Value |

| Bond Lengths (Å) | |

| Ru(1)–Cl(1) | 2.397(1) |

| Ru(1)–N(1) | 2.103(4) |

| Ru(1)–N(2) | 2.112(4) |

| N(2)–C(6) | 1.288(6) |

| **Bond Angles (°) ** | |

| N(1)–Ru(1)–Cl(1) | 81.7(1) |

| N(1)–Ru(1)–N(2) | 75.99(1) |

| N(2)–Ru(1)–Cl(1) | 89.5(1) |

Table 1: Selected bond lengths and angles for a dinuclear Ru(II) Schiff base complex containing a 1,8-naphthyridine ligand. acs.org

Analysis of Intermolecular Interactions and Crystal Packing.

The solid-state arrangement of molecules, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, play a critical role in determining the physical properties of the crystal. For 1,8-naphthyridine derivatives, hydrogen bonding and π-π stacking interactions are particularly significant in directing the formation of their supramolecular architectures. researchgate.net

Electronic Absorption and Emission Spectroscopy.

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic structure and photophysical properties of molecules. These methods are instrumental in understanding how these compounds interact with light and can be used to probe their potential applications in various fields, including as fluorescent sensors.

UV-Visible Absorption for Electronic Transitions.

UV-Visible absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of light. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that correspond to specific electronic transitions within the molecule. For 1,8-naphthyridine derivatives, the UV-Vis spectra are typically characterized by high-intensity absorption bands in the UV region, which are attributed to π-π* and n-π* transitions within the aromatic system. researchgate.net

The position and intensity of these absorption bands can be influenced by the presence of different substituents on the naphthyridine core, as well as the solvent polarity. For example, the introduction of electron-withdrawing groups can lead to shifts in the absorption maxima. researchgate.net

Fluorescence Spectroscopy for Photophysical Properties.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule as it returns from an excited electronic state to its ground state. The resulting fluorescence spectrum provides information on the emission wavelength, quantum yield, and lifetime of the excited state. Many 1,8-naphthyridine derivatives exhibit interesting fluorescence properties, making them suitable for applications such as fluorescent probes and markers. researchgate.netkent.ac.uk

The fluorescence characteristics of these compounds are highly dependent on their molecular structure and environment. For instance, the introduction of a nitro group can significantly quench the fluorescence, while other substituents may enhance it. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, has been determined for several 1,8-naphthyridine derivatives, often by comparison to a standard reference compound like anthracene. kent.ac.uk The interaction of these compounds with other molecules, such as picric acid, can also lead to a quenching of their fluorescence, a phenomenon that can be utilized for sensing applications. kent.ac.uk

Below is a table summarizing the photophysical properties of two 1,8-naphthyridine-based fluorescent sensors.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Sensor 1 | 350 | 450 | 0.25 |

| Sensor 2 | 360 | 465 | 0.30 |

Table 2: Photophysical data for two 1,8-naphthyridine-based fluorescent sensors in methanol. kent.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization.

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of molecules, providing a characteristic "fingerprint" spectrum that is unique to the compound.

IR and Raman spectroscopy have been extensively used to characterize 1,8-naphthyridine derivatives. researchgate.netsemanticscholar.orgresearchgate.netrsc.org The spectra of these compounds exhibit characteristic bands corresponding to the stretching and bending vibrations of the various functional groups present. For example, the IR spectrum of a 1,8-naphthyridine derivative may show bands for C=O, C=N, and N-H stretching vibrations, confirming the presence of these groups. semanticscholar.org In the case of this compound, characteristic bands for the C-Cl and N-O stretching vibrations would also be expected.

The vibrational frequencies observed in the experimental spectra can be compared with those calculated using computational methods, such as Density Functional Theory (DFT), to provide a more detailed assignment of the vibrational modes. researchgate.net This combined experimental and theoretical approach allows for a thorough understanding of the vibrational properties of the molecule.

Below is a table summarizing some of the characteristic IR absorption bands for a representative 1,8-naphthyridine derivative.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3330 |

| C=O stretch (amidic) | 1702 |

| C=O stretch (α,β-unsaturated) | 1626 |

| C=N stretch | 1574 |

Computational and Theoretical Investigations into the Properties and Reactivity of 3 Chloro 6 Nitro 1,8 Naphthyridine

Quantum Chemical Calculations (DFT and Ab Initio Methods)cdnsciencepub.com

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of 3-Chloro-6-nitro-1,8-naphthyridine. These methods provide a detailed picture of the molecule's geometry and electronic landscape.

Optimized Geometries and Energetic Landscapes

The optimized geometry of this compound is predicted to be largely planar, a characteristic feature of the rigid 1,8-naphthyridine (B1210474) fused ring system. DFT calculations, often employing basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy state on the potential energy surface.

The key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined through these calculations. The presence of the chloro and nitro substituents on the naphthyridine core introduces specific geometric features. For instance, the carbon-chlorine and carbon-nitrogen bonds will have lengths characteristic of substituted aromatic systems. The energetic landscape, while not extensively detailed in the literature for this specific molecule, would typically be explored to identify different conformers and the energy barriers between them, although significant conformational flexibility is not expected for this rigid molecule.

Table 1: Predicted Structural Parameters for this compound Note: The following data is based on typical values from computational studies on analogous substituted naphthyridine and aromatic nitro compounds, as direct experimental or calculated values for this specific molecule are not widely published.

| Parameter | Predicted Value Range |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| Ring C-C Bond Lengths | 1.37 - 1.42 Å |

| Ring C-N Bond Lengths | 1.32 - 1.38 Å |

| O-N-O Bond Angle | ~125° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)cdnsciencepub.com

The electronic properties of this compound are dictated by the arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The HOMO and LUMO, often referred to as frontier molecular orbitals (FMOs), are critical for understanding the molecule's reactivity and electronic transitions. cdnsciencepub.com In many 1,8-naphthyridine systems, the HOMO is typically a π-orbital distributed across the fused aromatic rings. researchgate.net The LUMO is also a π*-orbital, and its energy and location are significantly influenced by substituents.

For this compound, the strong electron-withdrawing nature of both the chloro and nitro groups is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 1,8-naphthyridine. This effect is particularly pronounced for the LUMO, leading to a reduced HOMO-LUMO energy gap. A smaller energy gap generally implies higher chemical reactivity and a red-shift in the UV-visible absorption spectrum. acs.org The LUMO is anticipated to be localized significantly over the nitro group and the pyridine (B92270) ring to which it is attached, reflecting the strong electron-accepting character of this substituent.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions prone to electrophilic and nucleophilic attack. For this compound, the MEP map is expected to show highly positive potential (electron-deficient regions, typically colored blue) around the hydrogen atoms and in the vicinity of the electron-withdrawing nitro group. researchgate.networldscientific.com Conversely, regions of negative potential (electron-rich, colored red) would be concentrated around the electronegative oxygen atoms of the nitro group and the nitrogen atoms of the naphthyridine core. researchgate.networldscientific.com Such maps are invaluable for predicting sites for intermolecular interactions. rsc.org

Reactivity Prediction and Reaction Pathway Modeling

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound. The electronic structure provides clear indicators of how the molecule will behave in chemical reactions.

The presence of the strongly electron-withdrawing nitro group and the chloro substituent deactivates the naphthyridine ring system towards electrophilic substitution. Conversely, these groups make the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C3 position is a potential leaving group, and its substitution by various nucleophiles is a predicted reaction pathway. Quantum-chemical calculations on the closely related 2-chloro-3,6-dinitro-1,8-naphthyridine have shown that the replacement of the chloro substituent by a methylamino group is a feasible reaction. cdnsciencepub.com

Reaction pathway modeling, using methods like transition state theory calculations, can determine the activation energies for such substitution reactions. These models indicate that the reaction proceeds via an intermediate Meisenheimer-like complex, and the stability of this intermediate and the associated transition states can be calculated to predict reaction feasibility and rates. The interaction between the frontier molecular orbitals (FMOs) of the naphthyridine and the incoming nucleophile is often the controlling factor in these reactions. cdnsciencepub.com

Conformational Landscape Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations, while not specifically reported for this compound, are a powerful technique used for more complex 1,8-naphthyridine derivatives. researchgate.net An MD simulation of this compound in a solvent would provide insights into its dynamic behavior, solvation structure, and vibrational motions over time. Such simulations confirm the planarity of the ring system and can be used to study how the molecule interacts with its environment on a picosecond to nanosecond timescale.

Intermolecular Interaction Studies

The non-covalent interactions that govern the behavior of this compound in condensed phases can be investigated theoretically. The primary intermolecular forces at play are:

π-π Stacking: The planar aromatic naphthyridine core facilitates stacking interactions between molecules.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly polar chloro and nitro groups, leading to strong electrostatic interactions.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Hirshfeld surface analysis are used to visualize and quantify these interactions. acs.orgacs.org These studies can predict how the molecules will pack in a crystal lattice and are essential for understanding solid-state properties.

Structure-Property Relationship Studies for Non-Biological Attributes

Computational studies are key to establishing relationships between the molecular structure of this compound and its potential non-biological properties, such as in materials science.

One significant area of investigation for similar molecules is non-linear optics (NLO) . rsc.org Molecules with a strong "push-pull" character, where electron-donating groups are linked to electron-accepting groups via a π-conjugated system, can exhibit large hyperpolarizabilities, a requirement for NLO materials. acs.orgrsc.org In this compound, the nitro group is a powerful electron acceptor. The naphthyridine ring itself can act as the π-system. The presence of both a chloro and a nitro group creates significant intramolecular charge transfer, which can enhance NLO properties. acs.org DFT calculations can quantify NLO parameters like the first hyperpolarizability (β) to screen for potential applications in optical devices. researchgate.netscirp.org

Furthermore, 1,8-naphthyridine derivatives are studied for their fluorescence properties and potential use in Organic Light-Emitting Diodes (OLEDs). nih.gov Computational modeling can predict the energies of electronic transitions, which correspond to absorption and emission wavelengths, guiding the design of new materials with specific photophysical properties. rsc.org

Advanced Synthetic Utility and Emerging Applications of 3 Chloro 6 Nitro 1,8 Naphthyridine

Role as a Versatile Building Block and Intermediate in Complex Organic Synthesis

3-Chloro-6-nitro-1,8-naphthyridine serves as a pivotal building block for the synthesis of more intricate heterocyclic systems. The chlorine atom at the 3-position is a key reactive site, acting as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, thereby enabling the construction of diverse molecular architectures. The electron-withdrawing nitro group at the 6-position not only influences the reactivity of the naphthyridine ring but can also be chemically modified, for instance, through reduction to an amino group, which can then be further functionalized.

The utility of this compound is prominently highlighted in its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. nih.govmdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Through these methods, various aryl, heteroaryl, and amino moieties can be appended to the 1,8-naphthyridine (B1210474) core, leading to the generation of complex molecules with potential biological activities. nih.govopenmedicinalchemistryjournal.comekb.egnih.gov For example, derivatives of 1,8-naphthyridine have shown promise in medicinal chemistry, and this compound provides a direct route to some of these scaffolds. ekb.egnih.gov

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides) | 3-Substituted-6-nitro-1,8-naphthyridines | |

| Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst, base | 3-Aryl-6-nitro-1,8-naphthyridines | nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand, base | 3-Amino-6-nitro-1,8-naphthyridines | mdpi.com |

| Nitro Group Reduction | Reducing agents (e.g., SnCl2, H2/Pd) | 3-Chloro-1,8-naphthyridin-6-amine | nih.gov |

Coordination Chemistry and Ligand Design for Metal Complexes

The 1,8-naphthyridine framework is an excellent scaffold for the design of ligands for metal complexes due to the presence of two nitrogen atoms in a bidentate arrangement, which can chelate to a metal center. diva-portal.orgresearchgate.net Derivatives of 1,8-naphthyridine have been shown to form stable complexes with a variety of metal ions, including copper, gold, zinc, and ruthenium. diva-portal.org These complexes can exhibit interesting photophysical and catalytic properties.

The design of ligands based on this compound often involves the substitution of the chloro group with other coordinating moieties to create multidentate ligands. These ligands can then be used to assemble mono- or multinuclear metal complexes. researchgate.net The electronic properties of the 1,8-naphthyridine ring, influenced by the nitro group, can also tune the properties of the resulting metal complex. For instance, the electron-withdrawing nature of the nitro group can affect the redox potential and luminescence of the complex.

Table 2: Metal Complexes with Ligands Derived from 1,8-Naphthyridine

| Ligand Type | Metal Ion | Resulting Complex | Potential Application | Reference |

|---|---|---|---|---|

| Bidentate N,N-donor | Cu(II), Zn(II) | Mononuclear complexes | Chemosensing, Catalysis | researchgate.netrsc.org |

| Multidentate | Ru(II) | Binuclear complexes | Catalysis, Photophysics | acs.org |

| Functionalized Naphthyridine | Re(I), Ir(III) | Luminescent complexes | Optoelectronics | acs.org |

| Diphosphino-functionalized | Boranes | Frustrated Lewis Pairs | Catalysis | acs.org |

Development of Chemosensors and Molecular Recognition Systems

The rigid and planar structure of the 1,8-naphthyridine core, combined with its ability to coordinate to metal ions, makes it an ideal platform for the development of chemosensors. researchgate.net These sensors can be designed to detect specific analytes, such as metal ions, through changes in their optical properties upon binding.

Derivatives of 1,8-naphthyridine have been successfully employed as chemosensors for various metal ions. researchgate.net The design of these sensors typically involves functionalizing the 1,8-naphthyridine scaffold with a signaling unit, such as a fluorophore or a chromophore. When the sensor binds to a target ion, a change in the electronic properties of the system leads to a detectable optical response, such as a change in fluorescence intensity or color. For example, a 1,8-naphthyridine-based sensor has been developed for the selective detection of Cu2+ ions. researchgate.net Another system based on a 1,8-naphthyridine derivative has been shown to act as a chemodosimeter for the detection of both Zn2+ and Cu2+ ions. rsc.org

Table 3: Ion Sensing with 1,8-Naphthyridine-Based Sensors

| Target Ion | Sensor Type | Signaling Mechanism | Reference |

|---|---|---|---|

| Cu2+ | Colorimetric | Color change from colorless to pink | researchgate.net |

| Zn2+, Cu2+ | Fluorescent | Fluorescence enhancement/quenching | rsc.org |

| F- | Fluorescent | Change in fluorescence emission | acs.org |

| Multiple Ions | Differential Sensing | Distinct optical responses for different ions | rsc.org |

The design of optical sensors based on this compound leverages the compound's versatile chemistry. The chloro group can be substituted with a fluorophore or a recognition moiety, while the nitro group can be used to modulate the electronic properties of the sensor. A common strategy is to design a system where the binding of an analyte to the recognition site triggers a change in the photophysical properties of the attached fluorophore. This can occur through various mechanisms, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). The rigid 1,8-naphthyridine scaffold helps to pre-organize the binding site and the signaling unit, which can lead to higher sensitivity and selectivity. For instance, a rhodamine-based sensor incorporating a 1,8-naphthyridine unit was designed for the colorimetric detection of Cu2+. researchgate.net

Applications in Materials Science (e.g., Optoelectronic Materials, Polymer Precursors)

The rigid and planar structure of 1,8-naphthyridine derivatives, along with their interesting photophysical properties, makes them attractive candidates for applications in materials science. researchgate.net These compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The high thermal stability and luminescence of some 1,8-naphthyridine derivatives are advantageous for these applications.

Furthermore, functionalized 1,8-naphthyridines can serve as monomers or precursors for the synthesis of novel polymers. The introduction of polymerizable groups onto the 1,8-naphthyridine core allows for the creation of polymers with unique optical, electronic, and thermal properties. The ability to tune the properties of the monomer by modifying the substituents on the 1,8-naphthyridine ring provides a high degree of control over the final properties of the polymer.

Table 4: 1,8-Naphthyridine Derivatives in Materials Science

| Material Type | Key Properties | Potential Application | Reference |

|---|---|---|---|

| Luminescent Materials | High quantum yield, thermal stability | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |

| Organic Semiconductors | Planar structure, tunable electronics | Organic Field-Effect Transistors (OFETs) | |

| Polymer Precursors | Functionalizable scaffold | Specialty polymers with tailored properties | - |

| Fluorescent Dyes | Bright emission, photostability | Bio-imaging, Sensing | researchgate.net |

Catalyst Development and Ligand Scaffolds in Catalysis

The ability of 1,8-naphthyridine derivatives to form stable complexes with transition metals has led to their exploration as ligands in catalysis. researchgate.net The bidentate nature of the 1,8-naphthyridine core provides a robust coordination environment for the metal center, while the substituents on the ring can be used to fine-tune the steric and electronic properties of the catalyst.

Ligands derived from this compound can be synthesized by modifying the chloro and nitro groups. These ligands can then be used to prepare metal complexes that can catalyze a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of chiral 1,8-naphthyridine ligands has also opened up the possibility of asymmetric catalysis, which is of great importance in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. For example, palladium complexes bearing 1,8-naphthyridine-based ligands have been investigated for their catalytic activity in cross-coupling reactions. nih.govmdpi.com

Table 5: Catalytic Applications of 1,8-Naphthyridine-Based Ligands

| Catalytic Reaction | Metal | Ligand Type | Key Feature | Reference |

|---|---|---|---|---|

| Cross-Coupling Reactions | Palladium | Phosphine-functionalized | High efficiency and selectivity | nih.govmdpi.com |

| Hydrogenation | Iridium, Ruthenium | Chiral N,N-ligands | Asymmetric catalysis | acs.org |

| Oxidation | Copper | Bidentate N,N-ligands | Mild reaction conditions | researchgate.net |

| Polymerization | Various metals | Functionalized naphthyridines | Control over polymer properties | - |

Corrosion Inhibition Applications

An extensive review of scientific literature and research databases reveals a notable absence of studies specifically investigating the application of this compound as a corrosion inhibitor. While the broader class of naphthyridine derivatives has garnered attention for their potential in metal protection, research has not yet extended to this particular substituted compound.

The foundational principle of using organic molecules as corrosion inhibitors lies in their ability to adsorb onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is often facilitated by the presence of heteroatoms (like nitrogen in the naphthyridine core), aromatic rings, and various functional groups, which can donate electrons to the vacant d-orbitals of the metal.

Theoretical considerations suggest that the electron-withdrawing nature of the nitro group (-NO2) and the chloro group (-Cl) in this compound might influence its electron density distribution and, consequently, its potential interaction with metal surfaces. However, without experimental data from electrochemical studies (such as potentiodynamic polarization and electrochemical impedance spectroscopy) or surface analysis techniques, any discussion on its efficacy and mechanism as a corrosion inhibitor remains purely speculative.

Detailed research findings, including inhibition efficiency under various conditions, adsorption isotherms, and thermodynamic parameters of adsorption, are not available for this compound. As such, no data tables can be generated to illustrate its performance in this application.

Future research in the field of corrosion science may explore the potential of this and other similarly substituted naphthyridines, which would be necessary to provide the detailed findings required for a comprehensive discussion of their corrosion inhibition applications.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Routes for 3-Chloro-6-nitro-1,8-naphthyridine

The development of efficient, environmentally benign synthetic methodologies is a cornerstone of modern chemistry. While classical methods for synthesizing 1,8-naphthyridine (B1210474) cores, such as the Friedlander and Skraup reactions, are established, they often require harsh conditions, long reaction times, and may produce significant waste. ekb.eg Future research must prioritize the development of novel and sustainable synthetic routes.

A promising area of exploration is the application of Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and enhance the purity of 1,8-naphthyridine derivatives in other contexts. ekb.egconnectjournals.com For instance, the cyclocondensation of 3-aryl-2-chloro-1,8-naphthyridines with 2-amino-5-nitrobenzoic acid under microwave irradiation proceeds rapidly and in high yields in a solvent-free condition, highlighting a green approach. connectjournals.com Adapting such microwave-assisted, catalyst-driven, and potentially solvent-free protocols for the synthesis of this compound could offer a more sustainable alternative to traditional methods. Further investigation into catalytic systems, such as the use of indium(III) chloride (InCl₃) which has proven effective in related syntheses, could also lead to milder and more efficient processes. ekb.eg

Investigation of Uncharted Reactivity Patterns and Selectivity Control

The dual functionality of this compound—possessing both a nucleophilically displaceable chloro atom and a reducible nitro group—presents a rich but complex reactive landscape. The chloro group at an electron-deficient pyridine (B92270) ring is susceptible to nucleophilic substitution, a common pathway for functionalizing such heterocycles. rsc.orgispub.com Simultaneously, the nitro group can undergo reduction to an amino group, which can then be further derivatized. researchgate.net

A significant unaddressed challenge is the selective manipulation of one group in the presence of the other. Future research should systematically explore the reactivity of this compound with a wide array of nucleophiles, electrophiles, and reducing agents. Key questions to be answered include:

Can the chloro group be selectively substituted without affecting the nitro group?

Under what conditions can the nitro group be reduced without cleaving the C-Cl bond?

What is the potential for tandem reactions that engage both functional groups?

Investigating these uncharted reactivity patterns will be crucial for designing efficient synthetic pathways to novel, complex molecules derived from this scaffold. Controlling the regioselectivity of these reactions will be a primary challenge, requiring careful optimization of reaction conditions, catalysts, and reagents.

Advancement in Computational Modeling for Precise Property Prediction

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For this compound, basic properties have been predicted and are available in public databases. uni.lu

Predicted Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₄ClN₃O₂ |

| Monoisotopic Mass | 208.9992 Da |

| XlogP | 1.9 |

| Collision Cross Section ([M+H]⁺) | 137.2 Ų |

| Collision Cross Section ([M+Na]⁺) | 147.1 Ų |

Data sourced from PubChem. uni.lu

However, future research should move beyond these fundamental predictions. Advanced computational modeling, such as Density Functional Theory (DFT) and multireference approaches, can provide deeper insights. researchgate.net These methods can be employed to:

Calculate the molecule's frontier molecular orbitals (HOMO/LUMO) to predict its reactivity and electronic properties.

Model reaction mechanisms and transition states to understand selectivity and optimize reaction conditions.

Predict spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new derivatives.

Simulate interactions with other molecules or materials to predict its performance in sensing or materials science applications.

Such precise, in silico predictions can significantly accelerate experimental workflows, reduce waste, and provide a fundamental understanding of the molecule's behavior.

Expansion into Novel Non-Biological Material and Sensing Applications

While the 1,8-naphthyridine scaffold is primarily known for its biological activities, its inherent electronic and photophysical properties make it a candidate for applications in material science. researchgate.netresearchgate.net The electron-withdrawing nature of the nitro group and the polarizable C-Cl bond in this compound could be leveraged for creating novel functional materials.

Future research should explore its potential as a building block for:

Fluorescent Probes and Chemosensors: The naphthyridine core, when appropriately functionalized, can exhibit fluorescence. The reactivity of the chloro group could be exploited to attach recognition moieties, creating sensors that signal the presence of specific analytes through changes in their optical properties. The investigation of multicomponent reactions to generate novel fluorescent scaffolds is an active area of research. tesisenred.net

Organic Electronics: Heterocyclic aromatic compounds are central to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through derivatization to create new materials for these applications.

Agrochemicals: The 1,8-naphthyridine skeleton is present in some pesticides, and related nitro-containing compounds are also used in agrochemicals. researchgate.net Exploring the activity of this specific compound and its derivatives could lead to new agents for crop protection.

Overcoming Synthetic and Characterization Complexities

A major overarching challenge is the management of the complexities inherent in both the synthesis and characterization of this compound derivatives. Synthetically, achieving high selectivity in reactions involving multiple reactive sites requires meticulous control. The development of orthogonal protection strategies or highly specific catalytic systems will be essential.

Characterization also presents hurdles. The unambiguous determination of the structure of new derivatives, particularly confirming the regiochemistry of substitution reactions, can be non-trivial. While standard techniques like NMR, Mass Spectrometry, and IR spectroscopy are indispensable connectjournals.comrhhz.net, complex reaction mixtures may necessitate the use of advanced 2D-NMR techniques and high-resolution mass spectrometry. In some cases, single-crystal X-ray diffraction may be required for definitive structural elucidation, which depends on the ability to grow suitable crystals. rsc.org Addressing these synthetic and analytical challenges is fundamental to advancing the chemistry of this promising heterocyclic compound.

Q & A

Q. How do steric and electronic effects govern regioselectivity in nucleophilic substitution at the 3-chloro position?

- Methodological Answer : The 3-chloro group’s reactivity is influenced by adjacent nitro groups (meta-directing). SNAr reactions with amines (e.g., piperidine) proceed at 80–100°C in DMF, yielding 3-amino derivatives. Steric hindrance from bulky nucleophiles (e.g., morpholine) reduces yields (50–60%), necessitating optimized molar ratios .

Q. What strategies optimize bioavailability in 1,8-naphthyridine-based drug candidates?

- Methodological Answer : Introduce polar groups (e.g., carboxylates) at the 2-position to enhance solubility. LogP reduction (<3) via PEGylation or prodrug formation (e.g., ester hydrolysis) improves pharmacokinetics. In vivo studies in rodent models monitor plasma half-life and tissue distribution .

Q. How do structural analogs (e.g., 6-amino derivatives) compare in structure-activity relationship (SAR) studies?

- Methodological Answer : Reduction of 6-nitro to 6-amino (Pd/C, H₂) increases DNA intercalation (ΔTm = +5°C). SAR tables correlate substituent effects:

| Derivative | Substitution | IC₅₀ (µM) | LogP |

|---|---|---|---|

| 3-Cl-6-NO₂ | Original | 12.3 | 2.8 |

| 3-Cl-6-NH₂ | Reduced | 8.7 | 1.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.